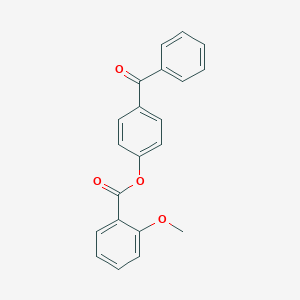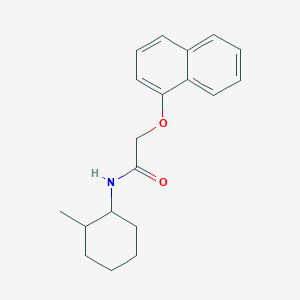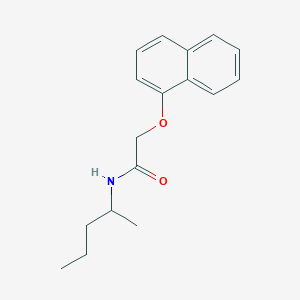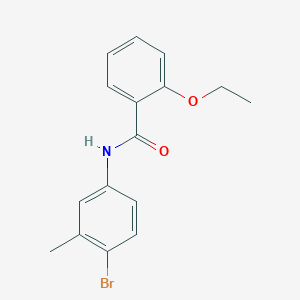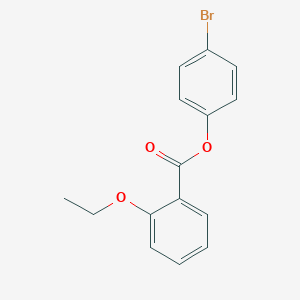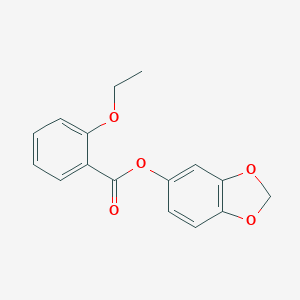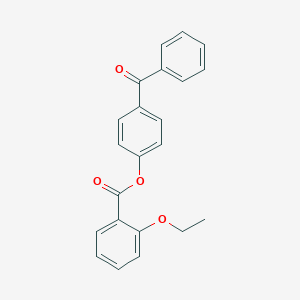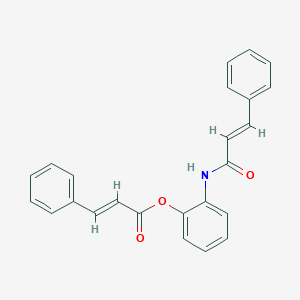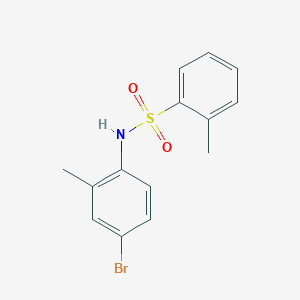
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide, commonly known as Br-MBS, is a chemical compound with a molecular formula of C14H14BrNO2S. It is a sulfonamide derivative that has been widely studied for its potential applications in various scientific fields.
Scientific Research Applications
Br-MBS has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Br-MBS has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
Br-MBS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are involved in various physiological processes, including acid-base balance and transport of carbon dioxide. The inhibition of carbonic anhydrase by Br-MBS has been shown to have anti-cancer effects, as it leads to a decrease in the pH of cancer cells, which can induce apoptosis.
Biochemical and Physiological Effects:
Br-MBS has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and alteration of pH in cells. It has also been shown to have anti-inflammatory effects, as it inhibits the production of prostaglandins, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of Br-MBS is its ability to inhibit carbonic anhydrase activity, which makes it a useful tool for studying the physiological processes that involve this enzyme. However, one limitation of Br-MBS is its potential toxicity, as it has been shown to induce cell death in some cell types. Therefore, caution should be taken when using Br-MBS in lab experiments.
Future Directions
There are several potential future directions for research involving Br-MBS. One area of interest is the development of Br-MBS derivatives that have improved selectivity and efficacy. Another potential direction is the study of the effects of Br-MBS on other physiological processes, such as ion transport and neurotransmitter release. Additionally, the potential use of Br-MBS as an anti-cancer agent warrants further investigation, particularly in the development of novel therapeutic strategies that utilize Br-MBS and its derivatives.
Synthesis Methods
Br-MBS can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylphenylamine with para-toluenesulfonyl chloride in the presence of a base, followed by the reaction with methyl magnesium bromide. The final product is obtained through the reaction of the intermediate with sulfuric acid and water.
properties
Molecular Formula |
C14H14BrNO2S |
|---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-5-3-4-6-14(10)19(17,18)16-13-8-7-12(15)9-11(13)2/h3-9,16H,1-2H3 |
InChI Key |
SHARYZLYXKXVLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)
